molecular formula C13H18ClN B3077620 N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride CAS No. 1048947-48-3

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride

Cat. No. B3077620
CAS RN: 1048947-48-3
M. Wt: 223.74 g/mol
InChI Key: GAOWLKUIIPNFDV-UHFFFAOYSA-N
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Description

“N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride” is a chemical compound with the CAS Number: 1048947-48-3 . It has a molecular weight of 223.75 .


Molecular Structure Analysis

The linear formula of “this compound” is C13 H17 N . Cl H . The Inchi Code is 1S/C13H17N.ClH/c1-13 (2,3)14-11-7-10-12-8-5-4-6-9-12;/h4-6,8-9,14H,11H2,1-3H3;1H .

Scientific Research Applications

Another relevant study by Jankowski et al. (1999) on the synthesis of enantiomerically pure tert-butyl(methyl)phenylsilanes showcases the importance of chirality in synthetic chemistry, which could be applicable to the synthesis and applications of chiral derivatives of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride (Jankowski et al., 1999).

Furthermore, the study on the mechanism of ligand-assisted, copper-catalyzed benzylic amination by chloramine-T conducted by Barman et al. (2010) could provide insights into potential catalytic or synthetic applications of this compound, given its amine functionality (Barman et al., 2010).

Lastly, the work by Bates et al. (2002) on CO2 capture by a task-specific ionic liquid might hint at potential environmental applications of this compound, especially in the design of new materials for gas capture or sequestration (Bates et al., 2002).

Mechanism of Action

Target of Action

The primary target of N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is Dopamine β-hydroxylase . This enzyme plays a crucial role in the biosynthesis of the neurotransmitters norepinephrine and epinephrine from dopamine.

Mode of Action

This compound acts as an inhibitor of Dopamine β-hydroxylase . By inhibiting this enzyme, it prevents the conversion of dopamine to norepinephrine, thereby affecting the levels of these neurotransmitters in the body.

Biochemical Analysis

Biochemical Properties

N-Butyl-3-phenyl-2-propyn-1-amine hydrochloride is known to be a dopamine β-hydroxylase inhibitor . Dopamine β-hydroxylase is an enzyme that catalyzes the conversion of dopamine to norepinephrine. By inhibiting this enzyme, this compound can affect the levels of these neurotransmitters in the body, potentially impacting various biochemical reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with dopamine β-hydroxylase. By binding to this enzyme, it inhibits its activity, preventing the conversion of dopamine to norepinephrine . This can lead to changes in gene expression and cellular function.

Metabolic Pathways

Given its role as a dopamine β-hydroxylase inhibitor, it may be involved in the metabolic pathways of neurotransmitters .

properties

IUPAC Name

N-(3-phenylprop-2-ynyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13;/h4-6,8-9,14H,2-3,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOWLKUIIPNFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#CC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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